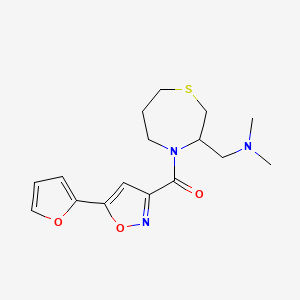

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

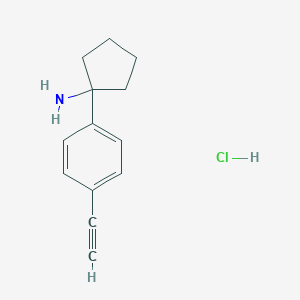

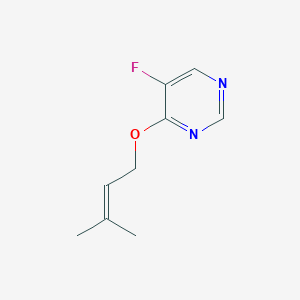

This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a thiazepan ring, a furan ring, and an isoxazole ring. These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating dimethylamino group and the electron-withdrawing isoxazole ring could create interesting electronic effects .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group could make it a base, while the isoxazole ring could potentially make it an acid .Scientific Research Applications

Photochemical Synthesis Applications

- 2-Dimethylaminophenyl Heterocycles Synthesis : A study by Guizzardi et al. (2000) discussed the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles, emphasizing the high regio- and chemoselectivity of the process. This finding is pertinent to the field of photochemical synthesis, which involves the use of light to promote chemical reactions (Guizzardi et al., 2000).

Heterocyclic Compound Synthesis

- Novel Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives : Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, showcasing the compound's utility as a versatile building block (Farag et al., 2011).

Synthetic Methodology

- Synthesis of Dibenzofurandiols : Carvalho et al. (1984) detailed the synthesis of dibenzofurandiols, providing insights into the methodology for producing complex organic structures (Carvalho et al., 1984).

Analytical Chemistry Applications

- Chiral LC Method for Zolmitriptan and Impurities : Srinivasu et al. (2005) developed a new chiral HPLC method for determining Zolmitriptan and its potential impurities, highlighting the relevance of analytical techniques in pharmaceutical chemistry (Srinivasu et al., 2005).

Organic Synthesis and Catalysis

- Synthesis of Fluorinated Heterocyclic Compounds : Buscemi et al. (2001) reported on a photochemical methodology for synthesizing 3-amino-(or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles, an approach significant in the field of organic synthesis and catalysis (Buscemi et al., 2001).

Potential Pharmaceutical Applications

- Leukotriene B(4) Inhibitory Active Compounds : Kuramoto et al. (2008) prepared compounds with leukotriene B(4) inhibitory activity, showing potential in pharmaceutical applications (Kuramoto et al., 2008).

Biomass-Derived Furanic Compounds Reduction

- Catalytic Reduction of Biomass-Derived Furanic Compounds : Nakagawa et al. (2013) discussed the reduction of furfural or 5-hydroxymethylfurfural (HMF) with hydrogen, providing insights into biomass conversion technologies (Nakagawa et al., 2013).

Anticancer Compound Synthesis

- Cytotoxicity and Apoptosis Induction in Human Leukemia Cells : Chandrappa et al. (2009) synthesized furanyl derivatives and evaluated their cytotoxicity and induction of apoptosis in human leukemia cells, illustrating the potential in cancer research (Chandrappa et al., 2009).

Mechanism of Action

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve exploring the synthesis of this compound, studying its reactivity, and investigating its potential uses .

properties

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-18(2)10-12-11-23-8-4-6-19(12)16(20)13-9-15(22-17-13)14-5-3-7-21-14/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFKDRNBRPAFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)

![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)

![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2535166.png)

![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)